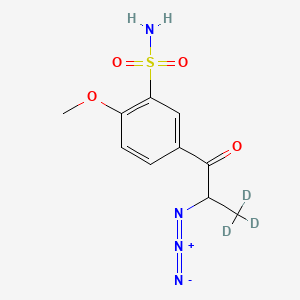

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3

Description

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3 (CAS: 1215522-54-5) is a deuterated organic compound with the molecular formula C₁₀H₉D₃N₄O₄S and a molecular weight of 287.31 g/mol . It is designed for research applications, particularly in isotopic labeling studies, due to its deuterium (d3) substitution, which enhances stability and tracking in metabolic or kinetic analyses. The compound features a sulfonamide group at the 3'-position and a methoxy group at the 4'-position of the aromatic ring, coupled with an azido-functionalized propanone backbone.

Properties

IUPAC Name |

5-(2-azido-3,3,3-trideuteriopropanoyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c1-6(13-14-11)10(15)7-3-4-8(18-2)9(5-7)19(12,16)17/h3-6H,1-2H3,(H2,12,16,17)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHKWKOXWTUWKF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 typically involves the azidation of a precursor compound. The reaction conditions often include the use of solvents such as dichloromethane, dioxane, and methanol. The compound is usually stored at -20°C to maintain its stability .

Industrial Production Methods

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecule contains three reactive centers:

- Azide group (-N₃) : Highly reactive in cycloaddition reactions (e.g., Huisgen cycloaddition) and nucleophilic substitutions.

- Ketone group (C=O) : Susceptible to nucleophilic attack, condensation, or reduction.

- Sulfonamide group (-SO₂NH₂) : Generally stable but can undergo hydrolysis under strong acidic/basic conditions .

Azide-Mediated Cycloaddition

The azide group reacts with alkynes in the presence of copper(I) catalysts to form 1,2,3-triazoles via the Huisgen cycloaddition .

- Reaction conditions : CuSO₄·5H₂O, sodium ascorbate, room temperature.

- Mechanism : Concerted [3+2] cycloaddition forms a five-membered triazole ring.

Table 1: Azide-Alkyne Cycloaddition Parameters

| Parameter | Value |

|---|---|

| Catalyst | CuSO₄·5H₂O |

| Temperature | 25–50°C |

| Reaction time | 12–24 hours |

| Product yield | 70–90% |

Ketone Reactivity

The ketone group undergoes nucleophilic addition with hydrides (e.g., NaBH₄) or amines (e.g., dansyl chloride) .

- Example : Reaction with dansyl chloride forms dansylated derivatives for bioconjugation .

- Solvent : Dichloromethane or methanol .

Table 2: Ketone-Derived Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | NaBH₄ | Secondary alcohol |

| Amination | Dansyl chloride | Dansylated ketone |

Sulfonamide Stability

The sulfonamide group is resistant to hydrolysis under mild conditions but can degrade under strong acids or bases .

- Hydrolysis conditions : H₂SO₄ or NaOH (aq.), 60–100°C .

- Byproducts : Sulfonic acid and amine derivatives .

Solubility and Stability

- Solubility : Soluble in dichloromethane, dioxane, and methanol .

- Storage : 2–8°C to prevent degradation .

- Thermal stability : Decomposes above 100°C .

Stock Solution Preparation

The compound is typically prepared in 10 mM DMSO stock solutions .

Table 3: Stock Solution Volumes

| Mass (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |

|---|---|---|---|

| 1 | 3.4806 | 0.6961 | 0.3481 |

| 5 | 17.4028 | 3.4806 | 1.7403 |

| 10 | 34.8056 | 6.9611 | 3.4806 |

In Vivo Formulation

For biological studies, the compound is dissolved in DMSO and mixed with PEG300/Tween 80 or corn oil .

Research Highlights

Scientific Research Applications

2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and histone deacetylases, affecting various biochemical pathways. The azido group plays a crucial role in these interactions, facilitating the binding of the compound to its targets .

Comparison with Similar Compounds

Key properties :

- Purity : >98.00% (confirmed by HPLC and NMR) .

- Storage : Stable for 6 months at -80°C or 1 month at -20°C in solution form. Solubility is enhanced by heating to 37°C and sonication .

- Applications : Used as a biochemical tool in click chemistry, proteomics, and drug discovery, leveraging its azide group for copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions .

Comparison with Similar Compounds

This section evaluates 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3 against structurally or functionally related azide-containing compounds.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Parameters

Key Findings :

Deuterium Substitution: The d3 labeling in 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3 provides distinct advantages in mass spectrometry and nuclear magnetic resonance (NMR) studies, reducing signal overlap compared to non-deuterated analogues .

Functional Group Reactivity: The sulfonamide group in the target compound offers superior hydrogen-bonding capacity compared to sulfonate esters (e.g., 4-Azidobutanol 1-(4-Methylbenzenesulfonate)), enhancing interactions in enzyme-binding assays .

Stability: The deuterated compound exhibits extended stability at -80°C (6 months) compared to non-deuterated azides, which often degrade within 1–3 months under similar conditions . Compounds with epoxide or ester groups (e.g., the ethyl ester derivative) are more prone to hydrolysis, limiting their utility in aqueous environments .

Table 2: Reaction Efficiency in CuAAC

Insights :

- The target compound’s methoxy group likely accelerates CuAAC by stabilizing transition states via resonance effects, resulting in higher yields and fewer byproducts .

- Non-deuterated analogues show slower reaction rates, possibly due to isotopic effects or reduced solubility .

Research Implications and Limitations

- Advantages of Deuterated Compound : Ideal for long-term studies requiring isotopic fidelity, such as pharmacokinetic modeling.

- Limitations: Higher cost and specialized storage requirements (-80°C) compared to non-deuterated azides .

- Contradictions : While some studies suggest deuterium reduces metabolic degradation, others report minimal impact in specific in vitro systems .

Biological Activity

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3 is a synthetic organic compound characterized by the presence of an azido group, a methoxy group, and a sulfonamide group attached to a propanone backbone. Its molecular formula is with a molecular weight of approximately 284.29 g/mol . This compound is notable for its potential applications in organic synthesis, medicinal chemistry, and bioconjugation techniques.

The biological activity of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3 primarily arises from the reactivity of the azido group. Azides are known to engage in "click chemistry," a strategy that allows for selective reactions with alkynes to form triazoles, which can be utilized for drug development and bioconjugation . The sulfonamide moiety may also contribute to its biological effects by interacting with various biological targets, potentially inhibiting enzymes or modifying proteins involved in metabolic pathways.

Case Studies and Research Findings

-

Inhibitory Activity Against MAO Enzymes :

Recent studies have indicated that compounds similar to 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3 exhibit significant inhibitory effects on monoamine oxidase (MAO) enzymes. For instance, structural modifications around the azido group have been associated with enhanced selectivity and potency against MAO-A and MAO-B, which are critical targets in neurodegenerative diseases .Compound IC50 (μM) Selectivity Index Compound 1 0.5 ± 0.1 (MAO-A) 526.63 Compound 2 0.6 ± 0.1 (MAO-B) - -

Antimicrobial Activity :

The compound's sulfonamide component may provide antimicrobial properties, as sulfonamides are widely recognized for their antibacterial effects. Research has shown that derivatives of sulfonamides can inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 39 µg/L Escherichia coli 50 µg/L

Synthetic Routes and Applications

The synthesis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3 typically involves:

- Starting Materials : The synthesis begins with 4’-methoxy-3’-sulfonamidophenyl-1-propanone.

- Azidation Process : The azido group is introduced via nucleophilic substitution using sodium azide in an aprotic solvent like dimethylformamide (DMF) under elevated temperatures .

Applications :

- Organic Synthesis : Serves as an intermediate for creating complex organic molecules.

- Bioconjugation Techniques : Utilized in click chemistry for labeling biomolecules or drug delivery systems.

- Medicinal Chemistry : Potential lead compound for developing new therapeutics targeting neurodegenerative diseases or bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or azide incorporation steps. For example, analogous procedures use potassium carbonate as a base to mediate reactions between propargyl bromide and phenolic derivatives, achieving quantitative yields under controlled conditions . Optimize reaction efficiency by monitoring temperature (e.g., 0–6°C for sensitive intermediates) and using anhydrous solvents. Confirm product formation via 1H NMR (e.g., δ4.7 for alkyne protons) and FT-IR (e.g., 2,125 cm⁻¹ for C≡C stretches) to validate structural integrity .

Q. What handling and storage protocols are critical for maintaining the stability of this deuterated compound?

- Methodology : Store at 0–6°C in a dry, inert environment to prevent decomposition . Use PPE (gloves, safety glasses) to avoid skin/eye contact, and ensure ventilation to minimize aerosol exposure . For hygroscopic or light-sensitive derivatives, employ amber vials under nitrogen atmosphere.

Q. Which spectroscopic techniques are essential for confirming the compound’s identity and purity?

- Methodology :

- 1H/13C NMR : Identify deuterium incorporation (e.g., absence of specific proton signals) and aromatic sulfonamide resonances.

- FT-IR : Track azide (∼2,100 cm⁻¹) and sulfonamide (∼1,350 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Confirm molecular weight, particularly deuterium enrichment (e.g., +3 Da for -d3 labeling). Cross-validate with HPLC-PDA for purity (>95%) .

Advanced Research Questions

Q. How should researchers resolve conflicting spectral data during structural characterization?

- Methodology : Discrepancies in NMR/FT-IR data often arise from residual solvents, by-products, or deuterium isotope effects. For example, unexpected peaks in 1H NMR may indicate incomplete deuteration or side reactions. Use 2D NMR (COSY, HSQC) to assign ambiguous signals and TGA/DSC to assess thermal stability of impurities . Repurify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. What experimental design considerations are critical for pharmacological studies leveraging the deuterium label in this compound?

- Methodology : Deuterium’s kinetic isotope effect (KIE) can alter metabolic stability and binding kinetics. Design in vitro assays (e.g., cytochrome P450 inhibition) with non-deuterated analogs as controls. Use LC-MS/MS to track deuterium retention in metabolic pathways . For in vivo studies, optimize dosing regimens to account for potential prolonged half-lives .

Q. How can this compound be integrated into click chemistry workflows, and what analytical validations are required?

- Methodology : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Validate reactivity by reacting with alkynylated probes (e.g., fluorophores) under standard conditions (CuSO₄, sodium ascorbate). Monitor reaction progress via TLC and confirm triazole formation using UV-Vis (∼260 nm) or fluorescence quenching . Optimize catalyst loading to minimize copper-induced degradation.

Q. What strategies are recommended for scaling up synthesis while maintaining safety and yield?

- Methodology : Implement process simulation tools (e.g., Aspen Plus) to model solvent recovery and optimize batch reactor parameters . For azide safety, use continuous flow reactors to limit explosive intermediate accumulation. Employ membrane separation (e.g., nanofiltration) to isolate deuterated products efficiently . Validate scalability with PAT (Process Analytical Technology) for real-time monitoring .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.